molecular formula C16H12O3 B14493172 7-Acetyl-9H-fluorene-2-carboxylic acid CAS No. 63715-82-2

7-Acetyl-9H-fluorene-2-carboxylic acid

Cat. No.: B14493172
CAS No.: 63715-82-2
M. Wt: 252.26 g/mol
InChI Key: QFSBWYHSSACZHK-UHFFFAOYSA-N
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Description

7-Acetyl-9H-fluorene-2-carboxylic acid is an organic compound with the molecular formula C16H12O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features both an acetyl group and a carboxylic acid group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-acetyl-9H-fluorene-2-carboxylic acid typically involves the acetylation of 9H-fluorene-2-carboxylic acid. One common method is the Friedel-Crafts acylation reaction, where 9H-fluorene-2-carboxylic acid is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-9H-fluorene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include alcohols or other reduced forms of the acetyl group.

    Substitution: Substituted derivatives of this compound with various functional groups.

Scientific Research Applications

7-Acetyl-9H-fluorene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies of molecular interactions and biological pathways.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-acetyl-9H-fluorene-2-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and produce specific effects. The acetyl and carboxylic acid groups play key roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluorene-2-carboxylic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    9H-Fluorene-9-carboxylic acid: Differently substituted, leading to variations in chemical properties and applications.

    9-Fluorenone-2-carboxylic acid:

Uniqueness

7-Acetyl-9H-fluorene-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the fluorene core. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

CAS No.

63715-82-2

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

7-acetyl-9H-fluorene-2-carboxylic acid

InChI

InChI=1S/C16H12O3/c1-9(17)10-2-4-14-12(6-10)8-13-7-11(16(18)19)3-5-15(13)14/h2-7H,8H2,1H3,(H,18,19)

InChI Key

QFSBWYHSSACZHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)O

Origin of Product

United States

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